molecular formula C3H5NO2 B561929 Glycidamide-13C3 CAS No. 1216449-31-8

Glycidamide-13C3

Cat. No.: B561929
CAS No.: 1216449-31-8
M. Wt: 90.055
InChI Key: FMAZQSYXRGRESX-VMIGTVKRSA-N
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Description

Glycidamide-13C3 is a labeled isotopic compound, specifically an epoxide derivative of acrylamide. It is used primarily as an analytical standard in various scientific studies. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it particularly useful in tracing and quantifying studies involving acrylamide metabolism and its toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidamide-13C3 is synthesized through the reaction of carbon-13 labeled acrylonitrile with hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the final product meets analytical standards .

Chemical Reactions Analysis

Types of Reactions: Glycidamide-13C3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can open the epoxide ring under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Glycidamide-13C3 is extensively used in scientific research due to its labeled isotopic nature. Some of its applications include:

Mechanism of Action

Glycidamide-13C3 exerts its effects primarily through its interaction with nucleophiles in biological systems. The compound is a reactive epoxide that can form covalent bonds with DNA, proteins, and other cellular components. This reactivity is the basis for its genotoxic and carcinogenic potential. The primary molecular targets include DNA, where it forms adducts that can lead to mutations and potentially cancer. The pathways involved include the cytochrome P450 enzyme system, particularly CYP2E1, which catalyzes the formation of this compound from acrylamide .

Comparison with Similar Compounds

    Glycidamide: The non-labeled version of Glycidamide-13C3, which shares similar chemical properties but lacks the isotopic labeling.

    Acrylamide: The precursor to this compound, which is less reactive but still of significant toxicological concern.

    Epoxides: Other epoxide compounds that share the reactive epoxide ring but differ in their specific structures and reactivities.

Uniqueness of this compound: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it an invaluable tool in research involving the metabolism and toxicology of acrylamide and its derivatives .

Properties

IUPAC Name

(2,3-13C2)oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAZQSYXRGRESX-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH](O1)[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675627
Record name (~13~C_2_)Oxirane-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216449-31-8
Record name (~13~C_2_)Oxirane-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycidamide-13C3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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